MFCD18312891
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Overview
Description
The compound identified as “MFCD18312891” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18312891” involves specific reaction conditions and reagents. The preparation methods typically include:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials.
Reaction Conditions: The reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum yield.
Catalysts: Catalysts may be used to accelerate the reaction and improve efficiency.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using continuous flow reactors and optimized reaction parameters to ensure consistent quality and yield. The use of advanced technologies and automation enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
“MFCD18312891” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Solvents like ethanol, methanol, or dichloromethane are used depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
“MFCD18312891” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “MFCD18312891” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and therapeutic strategies.
Properties
IUPAC Name |
4-chloro-3-(3-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-12-5-4-10(15)7-11(12)8-2-1-3-9(14)6-8/h1-7,14-15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRRIUBYDMPVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683522 |
Source
|
Record name | 6-Chloro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-28-5 |
Source
|
Record name | 6-Chloro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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